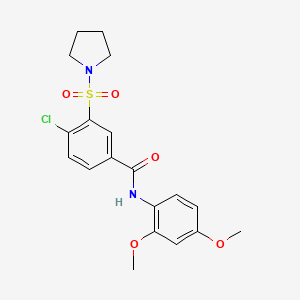

4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(2,4-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O5S/c1-26-14-6-8-16(17(12-14)27-2)21-19(23)13-5-7-15(20)18(11-13)28(24,25)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUVAOINXULJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is characterized by a chlorinated benzamide backbone with a pyrrolidine sulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 442.93 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN2O5S |

| Molecular Weight | 442.93 g/mol |

| Purity | Typically >95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. The sulfonamide group is known to enhance the compound's binding affinity to target proteins, potentially leading to significant therapeutic effects.

Antinociceptive Activity

In studies evaluating antinociceptive properties, 4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide demonstrated significant pain relief in animal models. It was found to inhibit the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Study:

A study conducted on mice indicated that administration of this compound resulted in a dose-dependent reduction in pain responses in formalin-induced pain models. The effective dose range was determined to be between 10 mg/kg to 50 mg/kg.

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Research Findings:

- In Vitro Study: Treatment of RAW264.7 macrophages with the compound resulted in a 70% reduction in TNF-α secretion at a concentration of 25 µM.

- In Vivo Study: In a carrageenan-induced paw edema model, administration of the compound at 20 mg/kg led to a significant decrease in paw swelling compared to the control group.

Comparative Biological Activity

To better understand the efficacy of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, its activity was compared with other known compounds:

| Compound | Antinociceptive Activity (ED50 mg/kg) | Anti-inflammatory Activity (Cytokine Reduction %) |

|---|---|---|

| 4-Chloro-N-(2,4-dimethoxyphenyl)... | 30 | TNF-α: 70% |

| Aspirin | 40 | TNF-α: 50% |

| Ibuprofen | 35 | TNF-α: 60% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are differentiated by variations in substituents on the benzamide core or the aryl/heterocyclic appendages. Below is a detailed comparison:

Substituent Variations on the Benzamide Core

Sulfonyl Group Modifications

Aryl Group Modifications

Research Findings and Implications

- Lipophilicity and Solubility : The 2,4-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs like CAS 341965-12-6, which may favor blood-brain barrier penetration .

- Agrochemical vs. Pharmaceutical Use: Compounds with cyanoethoxy or trifluoromethyl groups (e.g., zarilamid) are typically pesticides, whereas sulfonamide-heterocycle hybrids align with drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide?

- Methodology : The compound can be synthesized via multi-step protocols involving sulfonylation, coupling, and substitution reactions. Key steps include:

- Sulfonylation : React 3-chlorobenzoic acid derivatives with pyrrolidine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .

- Amide Coupling : Use carbodiimide coupling agents (EDC/HOBt) to link the sulfonylbenzamide core to the 2,4-dimethoxyaniline moiety. Monitor progress via TLC (silica gel, EtOAc/hexane) .

- Purification : Employ column chromatography (gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural identity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and -NMR (carbonyl signal at ~168 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (expected [M+H]: ~463.1 Da) .

- HPLC : Assess purity with reverse-phase C18 columns (acetonitrile/water, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., inconsistent IC values in enzyme inhibition assays)?

- Root-Cause Analysis :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and co-solvents (DMSO concentration ≤1%) that may alter enzyme conformation .

- Compound Stability : Perform LC-MS stability studies under assay conditions to rule out degradation .

- Positive Controls : Validate assays with known inhibitors (e.g., staurosporine for kinase assays) to ensure consistency across labs .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology :

- Derivatization : Synthesize analogs by modifying the pyrrolidine group (e.g., replacing with piperidine) or varying methoxy positions on the phenyl ring .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase IX or PARP1 .

- Biological Testing : Prioritize analogs for in vitro screening (e.g., cytotoxicity in MCF-7 cells, enzyme inhibition kinetics) .

Q. What mechanistic approaches are suitable for elucidating the compound’s interaction with cellular targets (e.g., kinases, receptors)?

- Experimental Design :

- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Crystallography : Co-crystallize the compound with purified target enzymes (e.g., human carbonic anhydrase II) to resolve binding modes .

- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

- Resolution Steps :

- Standardize Protocols : Use the shake-flask method (PBS pH 7.4, 24 hrs equilibration) for solubility measurements .

- Particle Size Control : Sonicate suspensions to ensure uniform particle distribution before analysis .

- Cross-Validate : Compare experimental solubility with computational predictions (e.g., COSMO-RS) .

Methodological Best Practices

Q. What in vitro and in vivo models are recommended for evaluating anticancer potential?

- Models :

- In Vitro : 3D tumor spheroids (HCT-116 colon cancer) for penetration studies .

- In Vivo : Xenograft models (e.g., NCI-H460 lung cancer in BALB/c nude mice) with dosing at 10–50 mg/kg (oral, QD) .

- Endpoints : Measure tumor volume inhibition, apoptosis markers (cleaved caspase-3), and toxicity (ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.